An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Researchers, Scientists, and Drug Development Professionals
Fmoc-O-ethyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in peptide chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and technical data.
Core Concepts and Physicochemical Properties
Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic side chain. The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. The O-ethyl group provides a stable, permanent modification to the tyrosine side chain, enhancing its lipophilicity and altering its electronic properties compared to native tyrosine. This modification can be strategically employed in peptide-based drug design to improve metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 119894-20-1 | [1][2][3] |
| Molecular Formula | C₂₆H₂₅NO₅ | [1][2][3] |
| Molecular Weight | 431.47 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 140 - 144 °C | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Optical Rotation | [α]²⁰/D = -28 ± 1° (c=1 in DMF) | [1] |
| Storage | Room temperature | [1][2] |
Synthesis of Fmoc-O-ethyl-L-tyrosine
The synthesis of Fmoc-O-ethyl-L-tyrosine can be achieved through a multi-step process starting from L-tyrosine. The following is a representative protocol adapted from general synthetic procedures for similar derivatives.[4]
Experimental Protocol: Synthesis
Step 1: Esterification of L-tyrosine
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Suspend L-tyrosine in an appropriate alcohol (e.g., ethanol) and cool the mixture in an ice bath.
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Bubble dry hydrogen chloride gas through the suspension with stirring until the L-tyrosine is completely dissolved.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Remove the solvent under reduced pressure to obtain the L-tyrosine ethyl ester hydrochloride.
Step 2: O-Ethylation of L-tyrosine ethyl ester
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Dissolve the L-tyrosine ethyl ester hydrochloride in a suitable solvent such as dimethylformamide (DMF).
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Add a base, for example, potassium carbonate, to the solution.
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Add ethyl iodide or a similar ethylating agent and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Perform an aqueous workup to extract the O-ethyl-L-tyrosine ethyl ester.
Step 3: Hydrolysis of the ester
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Dissolve the O-ethyl-L-tyrosine ethyl ester in a mixture of an organic solvent (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).
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Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the O-ethyl-L-tyrosine.
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Filter and dry the solid product.
Step 4: Fmoc-protection of O-ethyl-L-tyrosine
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Dissolve O-ethyl-L-tyrosine in an aqueous solution of a mild base like sodium bicarbonate.
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Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a solvent such as dioxane.
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Stir the reaction mixture at room temperature overnight.
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Perform an aqueous workup and acidify the aqueous layer to precipitate the Fmoc-O-ethyl-L-tyrosine.
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Filter, wash with water, and dry the final product.
Synthesis workflow for Fmoc-O-ethyl-L-tyrosine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-O-ethyl-L-tyrosine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The ethyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage.
Experimental Protocol: SPPS Cycle
The following is a general protocol for the incorporation of Fmoc-O-ethyl-L-tyrosine into a peptide chain on a solid support.
1. Resin Preparation:
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Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.
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Drain the DMF.
2. Fmoc Deprotection:
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Add a 20% (v/v) solution of piperidine in DMF to the resin.
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Agitate for 5-10 minutes.
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Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
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In a separate vial, dissolve Fmoc-O-ethyl-L-tyrosine (4 equivalents), a coupling reagent such as HBTU (3.95 equivalents), and an activation base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
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Pre-activate the mixture by letting it stand for 2-5 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture at room temperature for 1-2 hours.
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Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, the coupling step can be repeated.
4. Washing:
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Wash the resin with DMF (3-5 times) to remove excess reagents.
This cycle of deprotection and coupling is repeated to elongate the peptide chain.
A single cycle of Solid-Phase Peptide Synthesis (SPPS).
Role in Drug Discovery and Signaling Pathways
The incorporation of O-ethyl-L-tyrosine in place of natural tyrosine can significantly impact the biological activity of a peptide. This modification can influence peptide conformation, receptor binding, and resistance to enzymatic degradation. While specific signaling pathways directly modulated by peptides containing Fmoc-O-ethyl-L-tyrosine are context-dependent and proprietary in many drug discovery programs, the foundational role of tyrosine phosphorylation in cell signaling provides a basis for its application.
Tyrosine kinases are critical components of numerous signaling pathways that regulate cell growth, differentiation, and survival. The hydroxyl group of tyrosine is the site of phosphorylation by these kinases. By replacing this hydroxyl group with an ethyl ether, peptides containing O-ethyl-L-tyrosine can act as antagonists or modulators of these pathways by preventing phosphorylation.
Illustrative tyrosine kinase signaling pathway.
Analytical Characterization
The purity and identity of Fmoc-O-ethyl-L-tyrosine and peptides containing this modified amino acid are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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HPLC: Reversed-phase HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. The retention time will be longer than that of Fmoc-L-tyrosine due to the increased hydrophobicity from the ethyl group.
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NMR: ¹H NMR spectroscopy is used to confirm the structure. Key expected signals include the aromatic protons of the fluorenyl and tyrosine rings, the characteristic protons of the Fmoc group, the α- and β-protons of the amino acid backbone, and the triplet and quartet signals corresponding to the ethyl group.
Conclusion
Fmoc-O-ethyl-L-tyrosine is a valuable tool for peptide chemists and drug developers. Its unique properties allow for the synthesis of modified peptides with potentially enhanced therapeutic characteristics. The detailed protocols and data presented in this guide provide a foundation for the successful application of this compound in research and development.
